MitoTracker Deep Red FM

描述

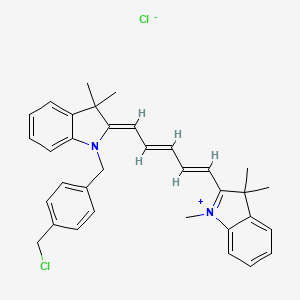

Structure

3D Structure of Parent

属性

分子式 |

C34H36Cl2N2 |

|---|---|

分子量 |

543.6 g/mol |

IUPAC 名称 |

(2Z)-1-[[4-(chloromethyl)phenyl]methyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole chloride |

InChI |

InChI=1S/C34H36ClN2.ClH/c1-33(2)27-13-9-11-15-29(27)36(5)31(33)17-7-6-8-18-32-34(3,4)28-14-10-12-16-30(28)37(32)24-26-21-19-25(23-35)20-22-26;/h6-22H,23-24H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

IRSFLEQGOMAAPU-UHFFFAOYSA-M |

手性 SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |

规范 SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CC5=CC=C(C=C5)CCl)(C)C)C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

MitoTracker Deep Red FM: A Technical Guide for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MitoTracker Deep Red FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living and fixed cells. This document details the spectral properties, experimental protocols, and underlying mechanisms of this widely used mitochondrial stain.

Core Principles of this compound

This compound is a cell-permeant, far-red fluorescent dye that selectively accumulates in mitochondria. Its mechanism of action involves the passive diffusion across the plasma membrane and subsequent covalent binding to mitochondrial proteins through reaction with free thiol groups of cysteine residues.[1][2][3] This covalent linkage ensures that the probe is well-retained within the mitochondria, even after cell fixation and permeabilization procedures, making it a robust tool for a variety of cellular imaging applications.[4][5][6][7] The initial accumulation of the dye within the mitochondria is dependent on the mitochondrial membrane potential.[3]

Spectral Properties

This compound exhibits excitation and emission maxima in the far-red region of the spectrum, minimizing interference from autofluorescence commonly observed in biological samples at shorter wavelengths. This makes it an ideal candidate for multiplexing experiments with other fluorescent probes.

| Property | Value | Reference |

| Excitation Maximum | 644 nm | [2][3][4][5][8][9][10][11] |

| Emission Maximum | 665 nm | [2][3][4][5][8][9][10][11] |

| Recommended Excitation Laser | 633 nm or 640 nm | [8][12] |

| Recommended Emission Filter | 660/20 nm bandpass | [12] |

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in common cell biology applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, some optimization may be required.

I. Reagent Preparation

1. Stock Solution (1 mM):

-

To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized this compound in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][11]

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.[2][13]

2. Working Solution (20-500 nM):

-

On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a suitable buffer or pre-warmed serum-free culture medium.[1][2][3]

-

The optimal concentration of the working solution can range from 20 nM to 500 nM and should be determined empirically for each cell type and application.[2][3][4][13] For initial experiments, a concentration of 100-200 nM is a good starting point.[1][14]

II. Staining Protocol for Adherent Cells (for Fluorescence Microscopy)

-

Cell Culture: Plate adherent cells on sterile glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare the this compound working solution in pre-warmed (37°C) serum-free medium or an appropriate buffer (e.g., PBS).

-

Cell Staining:

-

Washing:

-

Imaging: The cells can now be imaged live using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.

III. Staining Protocol for Suspension Cells (for Flow Cytometry)

-

Cell Preparation:

-

Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Wash the cells once with pre-warmed serum-free medium or PBS.

-

Resuspend the cells in the same medium at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

-

Cell Staining:

-

Washing:

-

Centrifuge the cells to pellet them.

-

Discard the supernatant and wash the cells twice with fresh, pre-warmed medium or buffer.[1]

-

-

Resuspension and Analysis:

-

Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.

-

Analyze the cells on a flow cytometer using a 633 nm or 640 nm excitation laser and an appropriate emission filter.[8]

-

IV. Fixation and Permeabilization (Optional)

This compound is well-retained after fixation, allowing for subsequent immunocytochemistry or other multiplexing applications.[4][5][7]

-

Fixation:

-

Washing: Wash the fixed cells three times with PBS.

-

Permeabilization (if required for subsequent antibody staining):

-

Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

-

Wash the cells again with PBS before proceeding with further staining.

-

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the experimental protocols for using this compound.

Caption: Workflow for staining adherent cells with this compound.

Caption: Workflow for staining suspension cells with this compound.

Signaling Pathway and Cellular Context

This compound does not directly participate in or report on specific signaling pathways. Instead, it serves as a structural marker for mitochondria. By providing clear visualization of mitochondrial morphology, distribution, and mass, it enables researchers to study the impact of various signaling events and drug treatments on mitochondrial health and dynamics. For instance, changes in mitochondrial morphology (e.g., fission and fusion), which are often linked to cellular processes like apoptosis, can be effectively monitored using this probe.

The covalent labeling of mitochondrial proteins by this compound makes it a stable marker, allowing for the investigation of mitochondrial dynamics over time and in conjunction with other cellular markers. This is particularly valuable in studies of neurodegenerative diseases, cancer, and metabolic disorders, where mitochondrial dysfunction is a key pathological feature.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. MitoTracker® Deep Red FM, Mitochondrial Deep Red Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 6. 101.200.202.226 [101.200.202.226]

- 7. MitoTracker™ Deep Red FM Dye, for flow cytometry - FAQs [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. adooq.com [adooq.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 13. media.cellsignal.com [media.cellsignal.com]

- 14. researchgate.net [researchgate.net]

- 15. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

MitoTracker Deep Red FM: An In-depth Technical Guide on its Dependence on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of MitoTracker Deep Red FM and its relationship with mitochondrial membrane potential (ΔΨm). It is designed to offer researchers, scientists, and drug development professionals a thorough understanding of the probe's mechanism of action, its utility in assessing mitochondrial health, and detailed protocols for its application.

Core Mechanism of Action

This compound is a cell-permeant fluorescent dye designed for labeling mitochondria in live cells.[1][2][3] Its mechanism involves a two-step process:

-

Accumulation Driven by Membrane Potential: The dye possesses a lipophilic, cationic structure that facilitates its passive diffusion across the plasma membrane.[4] Subsequently, it accumulates in the mitochondrial matrix, a process driven by the negative mitochondrial membrane potential maintained by healthy, actively respiring mitochondria.[2][4]

-

Covalent Binding and Retention: A key feature of this compound is its mildly thiol-reactive chloromethyl group.[3] Once inside the mitochondria, this group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[2][3][5] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization, or if the mitochondrial membrane potential is subsequently lost.[2][5]

This dual mechanism leads to a crucial characteristic of this compound: its initial staining is dependent on the mitochondrial membrane potential, but the resulting fluorescence signal is stable and less susceptible to changes in ΔΨm after the staining process is complete.[2]

Quantitative Analysis of Mitochondrial Membrane Potential Dependence

While this compound is retained after mitochondrial depolarization, its initial accumulation is a direct consequence of the membrane potential. Experiments using the mitochondrial uncoupling agent Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP), which dissipates the proton gradient and thus the membrane potential, demonstrate a significant reduction in this compound fluorescence intensity.[6]

The following table summarizes the quantitative findings from a study assessing the impact of FCCP on this compound staining in primary Mouse Embryonic Fibroblasts (pMEFs).[6]

| Treatment Condition | Relative MitoTracker Deep Red Staining Intensity (Normalized to Control) | Statistical Significance (p-value) |

| Control (Vehicle) | 1.0 | N/A |

| FCCP | ~0.6 | < 0.05 |

Table 1: Quantitative analysis of this compound fluorescence intensity in response to mitochondrial depolarization with FCCP in pMEFs. Data is approximated from the graphical representation in the cited source.[6]

Experimental Protocols

General Staining Protocol for Live-Cell Imaging and Flow Cytometry

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Reagent Preparation:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging dish, slide, or in suspension for flow cytometry.

-

-

Staining:

-

Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration of 20-200 nM.[5] The optimal concentration should be determined empirically.

-

Remove the culture medium and add the staining solution to the cells.

-

Incubate for 15-45 minutes at 37°C, protected from light.[5]

-

-

Washing:

-

Remove the staining solution and wash the cells twice with pre-warmed, fresh medium or PBS.[5]

-

-

Imaging or Analysis:

-

Proceed with live-cell imaging using a fluorescence microscope with appropriate filters (Excitation/Emission: ~644/665 nm) or analyze by flow cytometry.[5]

-

Experimental Protocol for Assessing Mitochondrial Membrane Potential Dependence

This protocol details the methodology used to generate the quantitative data presented in Table 1.[6]

-

Cell Culture:

-

Primary Mouse Embryonic Fibroblasts (pMEFs) were used.

-

-

Mitochondrial Depolarization:

-

Cells were treated with the mitochondrial depolarizing agent FCCP at a concentration of 15 µM.

-

-

Staining:

-

Cells were stained with this compound.

-

Cells were also co-stained with an antibody against TOM20 (a mitochondrial outer membrane protein) to independently identify the mitochondrial area.

-

Nuclei were counterstained with DAPI.

-

-

Imaging:

-

Images were acquired using a confocal microscope with identical exposure times and laser power settings for all conditions.

-

-

Quantitative Image Analysis:

-

A mask of the mitochondrial area was generated based on the TOM20 staining.

-

The fluorescence intensity of MitoTracker Deep Red within the TOM20-defined mitochondrial mask was quantified.

-

The staining intensity in FCCP-treated cells was expressed relative to the control (vehicle-treated) cells.

-

Visualizations

Signaling Pathway: Regulation of Mitochondrial Membrane Potential

Caption: Regulation of mitochondrial membrane potential by the ETC, ATP synthase, and uncoupling proteins.

Experimental Workflow: Assessing Membrane Potential Dependence

Caption: Workflow for assessing this compound's dependence on mitochondrial membrane potential.

Logical Relationship: Dye Accumulation and Signal Retention

Caption: Dependence of this compound accumulation and signal retention on mitochondrial state.

Conclusion

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM [sbsgenetech.com]

- 3. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to MitoTracker Deep Red FM for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Deep Red FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living cells. This document details the probe's core properties, mechanism of action, and provides detailed protocols for its application in live-cell imaging.

Core Properties and Mechanism of Action

This compound is a cell-permeant, carbocyanine-based fluorescent dye designed to specifically label mitochondria in live cells.[1] Its lipophilic nature allows it to passively diffuse across the plasma membrane.[2][3][4] The accumulation of the probe within the mitochondria is dependent on the mitochondrial membrane potential.[5]

A key feature of this compound is its mildly thiol-reactive chloromethyl group.[2][3][4] This group reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming covalent bonds.[5][6][7][8][9] This covalent binding ensures that the probe is well-retained within the mitochondria even after cell fixation and permeabilization, a significant advantage over dyes that are lost upon loss of mitochondrial membrane potential.[1][2][4] This property allows for multiplexing with other fluorescent probes and antibodies in immunocytochemistry experiments.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | References |

| Excitation Maximum | ~644 nm | [1][2][5][6][7][8][9][10] |

| Emission Maximum | ~665 nm | [1][2][5][6][7][8][9][10] |

| Molecular Formula | C34H36Cl2N2 | [1][8] |

| Molecular Weight | ~543.57 g/mol | [2][6][8][9] |

| Quantum Yield | Not specified in search results | |

| Extinction Coefficient | Not specified in search results |

| Parameter | Recommended Range | References |

| Working Concentration | 20 - 500 nM | [2][5][6][7][11] |

| Incubation Time | 15 - 45 minutes | [5][6][7] |

| Incubation Temperature | 37°C | [2][3][10] |

Mechanism of Action Diagram

Caption: Mechanism of this compound staining.

Experimental Protocols

The following are generalized protocols for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mM): Dissolve 50 µg of this compound in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[6][7][11] This stock solution should be stored at -20°C or -80°C, protected from light, and is stable for up to one month at -20°C or six months at -80°C.[8] Avoid repeated freeze-thaw cycles.[6][7][8]

-

Working Solution (20-500 nM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS) to the desired final concentration.[5][6][7] The optimal concentration should be determined empirically for each cell type and application.

Staining Protocol for Adherent Cells

-

Grow adherent cells on sterile coverslips or in a suitable imaging dish.

-

When cells have reached the desired confluency, remove the culture medium.

-

Add the pre-warmed working solution of this compound to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[6][7]

-

Remove the staining solution and wash the cells twice with pre-warmed, fresh culture medium or buffer.[6][7]

-

The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells

-

Pellet the suspension cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[6][7]

-

Discard the supernatant and wash the cells twice with pre-warmed, serum-free medium or PBS.[6][7]

-

Resuspend the cells in the pre-warmed working solution of this compound at a density of approximately 1 x 10^6 cells/mL.[6][7]

-

Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant.[6][7]

-

Wash the cells twice with pre-warmed, fresh culture medium or buffer.[6][7]

-

Resuspend the cells in fresh medium or buffer for analysis by fluorescence microscopy or flow cytometry.[6][7]

Experimental Workflow Diagram

Caption: General experimental workflow for live-cell imaging.

Applications in Research and Drug Development

This compound is a versatile tool for studying mitochondrial biology. Its use in conjunction with other fluorescent probes allows for the investigation of various cellular processes.

Monitoring Mitochondrial Health and Function

Changes in mitochondrial morphology and membrane potential are key indicators of cellular health and are often associated with apoptosis and other cellular stress responses. This compound can be used to monitor these changes. For example, a decrease in fluorescence intensity can indicate mitochondrial depolarization, a common event in early apoptosis.

Apoptosis Signaling Pathway Visualization

The following diagram illustrates a simplified apoptosis pathway where mitochondrial integrity is a key checkpoint. This compound can be used to visualize the mitochondrial response to apoptotic stimuli.

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

This compound is a powerful and reliable fluorescent probe for labeling and visualizing mitochondria in living cells. Its key advantages, including its high specificity, photostability, and retention after fixation, make it an invaluable tool for researchers and drug development professionals studying mitochondrial dynamics and their role in cellular health and disease. Careful optimization of staining conditions is crucial for obtaining high-quality and reproducible results.

References

- 1. MitoTracker® Deep Red FM, Mitochondrial Deep Red Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 2. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 3. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]

- 9. abmole.com [abmole.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. immune-system-research.com [immune-system-research.com]

Principle of Mitochondrial Staining with Fluorescent Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles behind fluorescent staining of mitochondria, a cornerstone technique in modern cell biology and drug discovery. We will delve into the mechanisms of action of common fluorescent dyes, present their quantitative properties for easy comparison, and provide detailed experimental protocols for their application. Furthermore, we will illustrate a key signaling pathway intimately linked to mitochondrial function using a clear and concise diagram.

Core Principles of Mitochondrial Staining

The selective accumulation of fluorescent dyes within mitochondria is primarily governed by two distinct mechanisms: dependence on the mitochondrial membrane potential (MMP) and MMP-independent interactions.

1.1. MMP-Dependent Staining

Healthy, respiring mitochondria maintain a significant electrochemical gradient across their inner membrane, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This negative potential, typically ranging from -150 to -180 mV, is the driving force for the accumulation of lipophilic, cationic fluorescent dyes.[1] These dyes can passively cross the plasma and outer mitochondrial membranes. Once in the intermembrane space, the strong negative potential of the matrix electrophoretically drives their accumulation inside the mitochondria. The concentration of these dyes within the mitochondria can be several hundred times higher than in the cytoplasm, leading to bright and specific staining.

A key advantage of MMP-dependent dyes is their ability to report on mitochondrial function. A decrease in fluorescence intensity or a shift in emission wavelength can indicate mitochondrial depolarization, a hallmark of cellular stress and an early event in apoptosis.[2]

1.2. MMP-Independent Staining

A second class of fluorescent dyes accumulates in mitochondria largely independently of the membrane potential. These dyes typically have a high affinity for specific mitochondrial components, such as proteins or the unique lipid cardiolipin, which is abundant in the inner mitochondrial membrane.[1] For instance, some MitoTracker™ probes contain a mildly thiol-reactive chloromethyl group that covalently binds to matrix proteins, ensuring their retention even after mitochondrial depolarization and cell fixation.[3] This characteristic is particularly useful for studies where mitochondrial morphology needs to be preserved and analyzed in fixed cells.

Quantitative Properties of Common Mitochondrial Fluorescent Dyes

The selection of an appropriate fluorescent dye is critical for successful mitochondrial imaging and depends on the specific experimental goals, the available instrumentation, and the cell type. The following table summarizes the key quantitative properties of some of the most widely used mitochondrial fluorescent dyes.

| Dye Name | Staining Principle | Excitation (nm) | Emission (nm) | Typical Working Concentration | Fixable |

| Rhodamine 123 | MMP-Dependent | ~507 | ~529 | 1-20 µM | No |

| JC-1 (Monomer) | MMP-Dependent | ~514 | ~529 | 2-10 µM | No |

| JC-1 (J-aggregates) | MMP-Dependent | ~585 | ~590 | 2-10 µM | No |

| Tetramethylrhodamine, Methyl Ester (TMRM) | MMP-Dependent | ~549 | ~575 | 20-1000 nM | No |

| Tetramethylrhodamine, Ethyl Ester (TMRE) | MMP-Dependent | ~549 | ~575 | 20-1000 nM | No |

| MitoTracker™ Green FM | MMP-Independent | ~490 | ~516 | 20-400 nM | No |

| MitoTracker™ Red CMXRos | MMP-Dependent (initially), then covalent binding | ~579 | ~599 | 50-200 nM | Yes |

| MitoTracker™ Deep Red FM | MMP-Dependent (initially), then covalent binding | ~644 | ~665 | 50-500 nM | Yes |

| 10-N-Nonyl Acridine Orange (NAO) | MMP-Independent (binds cardiolipin) | ~495 | ~519 | 1-10 µM | Yes |

Experimental Protocols

The following are generalized protocols for staining mitochondria in cultured cells. Optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Staining Adherent Cells for Fluorescence Microscopy

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Mitochondrial fluorescent dye stock solution (e.g., in DMSO)

-

Fluorescence microscope

Procedure:

-

Grow adherent cells on a suitable imaging vessel to the desired confluency (typically 70-90%).

-

Prepare the staining solution by diluting the fluorescent dye stock solution to the desired final concentration in pre-warmed, serum-containing cell culture medium.

-

Remove the culture medium from the cells.

-

Gently wash the cells once with pre-warmed PBS.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed, fresh culture medium or PBS to remove unbound dye.

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells immediately using a fluorescence microscope with the appropriate filter sets. For fixable dyes like MitoTracker™ Red CMXRos, proceed with fixation after step 8.

Staining Suspension Cells for Flow Cytometry

Materials:

-

Suspension cells in culture

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Mitochondrial fluorescent dye stock solution (e.g., in DMSO)

-

Flow cytometer tubes

-

Flow cytometer

Procedure:

-

Count the cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed, serum-containing culture medium.

-

Prepare the staining solution by diluting the fluorescent dye stock solution to the desired final concentration in pre-warmed culture medium.

-

Add the staining solution to the cell suspension.

-

Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.

-

(Optional, but recommended to reduce background) Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

(Optional) Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium or buffer.

-

Analyze the cells on a flow cytometer using the appropriate excitation laser and emission filters.

Signaling Pathway Visualization: The Intrinsic Pathway of Apoptosis

A critical cellular process intimately linked to mitochondrial integrity is the intrinsic pathway of apoptosis, or programmed cell death. A key initiating event in this pathway is the loss of mitochondrial membrane potential and the permeabilization of the outer mitochondrial membrane, which is tightly regulated by the Bcl-2 family of proteins. This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then triggers a cascade of caspase activation, culminating in the execution of cell death. The following diagram illustrates this signaling cascade.

Caption: The intrinsic pathway of apoptosis initiated by cellular stress.

Conclusion

Fluorescent staining of mitochondria is a powerful and versatile tool for researchers in both basic science and drug development. A thorough understanding of the underlying principles of different dye classes, their quantitative properties, and the appropriate experimental protocols is essential for generating reliable and interpretable data. By carefully selecting the right dye and methodology, researchers can gain valuable insights into mitochondrial morphology, function, and their critical role in cellular signaling pathways such as apoptosis.

References

MitoTracker Deep Red FM product information and datasheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on MitoTracker Deep Red FM, a fluorescent dye designed for staining mitochondria in live cells. This document details the dye's properties, experimental protocols, and mechanism of action to assist researchers in its effective application.

Core Product Information

This compound is a cell-permeant, near-infrared fluorescent dye that selectively accumulates in the mitochondria of live cells.[1] Its accumulation is largely dependent on the mitochondrial membrane potential.[1] A key feature of this dye is its mild thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation with aldehydes or methanol.[1][2][3] This property makes it highly suitable for multiplexing with other fluorescent probes, such as in immunofluorescence or in situ hybridization experiments.[4]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for this compound.

| Optical Properties | Value | Reference |

| Excitation Maximum | 644 nm | [2][5][6][7] |

| Emission Maximum | 665 nm | [2][5][6][7] |

| Recommended Excitation Laser | 633 nm | [8] |

| Physical & Chemical Properties | Value | Reference |

| Molecular Weight | 543.57 g/mol | [5][7] |

| Molecular Formula | C₃₄H₃₆Cl₂N₂ | [5] |

| Supplied As | Lyophilized solid (50 µg) | [2][3] |

| CAS Number | 873315-86-7 | [5][7] |

| Storage & Stability | Condition | Duration | Reference |

| Lyophilized Solid | -20°C, desiccated, protected from light | 12 months | [2][9] |

| Reconstituted in DMSO | -20°C, protected from light | Up to 2 weeks | [2][9] |

Mechanism of Action

The mechanism by which this compound labels mitochondria is a multi-step process that relies on both the physiological state of the mitochondria and a chemical reaction that ensures signal retention.

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. Note that optimal concentrations and incubation times may vary by cell type and experimental conditions.

Stock Solution Preparation

A 1 mM stock solution is prepared by reconstituting the 50 µg of lyophilized solid in high-quality DMSO.

Staining Protocol for Adherent Cells (Immunofluorescence)

This protocol outlines the steps for staining adherent cells for subsequent imaging or immunofluorescence.

A typical working concentration is between 20 nM and 500 nM, with an incubation time of 15 to 45 minutes at 37°C.[2][5][10] Following incubation, cells can be fixed, for example, with ice-cold 100% methanol for 15 minutes at -20°C, and then rinsed with PBS before proceeding with subsequent steps like immunostaining.[2][3][9]

Staining Protocol for Suspension Cells (Flow Cytometry)

For flow cytometry applications, cells are stained in suspension.

Cells should be labeled in a buffer such as phosphate-buffered saline (PBS), avoiding buffers that contain proteins. A working concentration of 20-200 nM is often used, with an incubation of 15-45 minutes at 37°C.[5] After staining, the cells are washed and can be co-stained with other markers, such as antibodies, before analysis.[8]

References

- 1. abpbio.com [abpbio.com]

- 2. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 4. Invitrogen MitoTracker Dyes for Mitochondria Labeling this compound | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. MitoTracker™ Dyes for Mitochondria Labeling this compound | Buy Online [thermofisher.com]

- 7. adooq.com [adooq.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Basic Research Applications of MitoTracker Deep Red FM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MitoTracker Deep Red FM, a vital fluorescent probe for studying mitochondrial dynamics and function. It details the probe's mechanism of action, key applications, and experimental protocols, and presents quantitative data in a structured format.

Core Principles of this compound

This compound is a cell-permeant, far-red fluorescent dye that specifically labels mitochondria in live cells. Its utility in research is underpinned by a distinct two-stage mechanism of action. Initially, the lipophilic cation passively diffuses across the plasma membrane and accumulates in the mitochondria due to the large mitochondrial membrane potential (ΔΨm) of healthy, respiring cells.[1] Subsequently, the probe's mildly thiol-reactive chloromethyl group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[2][3] This covalent binding minimizes leakage and allows for long-term tracking of mitochondrial populations.

While the initial accumulation is dependent on the mitochondrial membrane potential, the subsequent covalent binding makes the staining largely independent of ΔΨm, allowing for the labeling of the entire mitochondrial network.[2][3] However, it's important to note that a significant drop in membrane potential, as seen in apoptosis, can affect the initial staining intensity.[1]

Quantitative Data Summary

For ease of comparison and experimental design, the key quantitative properties and recommended concentrations for this compound are summarized in the tables below.

Table 1: Spectral and Physicochemical Properties

| Property | Value | Reference(s) |

| Excitation Maximum (in Methanol) | 644 nm | [4][5][6] |

| Emission Maximum (in Methanol) | 665 nm | [4][5][6] |

| Excitation Peak (in Cells) | ~641 nm | [7] |

| Emission Peak (in Cells) | ~662 nm | [7] |

| Recommended Excitation Laser | 633 nm or 640 nm | [7] |

| Recommended Emission Filter | 660/20 nm bandpass | [7] |

| Molecular Formula | C₃₄H₃₆Cl₂N₂ | [8] |

| Molecular Weight | 543.58 g/mol | [5][8] |

Table 2: Recommended Staining Concentrations and Incubation Times

| Application | Cell Type | Recommended Concentration | Incubation Time | Temperature | Reference(s) |

| Fluorescence Microscopy | Adherent Cells | 20 - 200 nM | 15 - 45 minutes | 37°C | [2][6] |

| Fluorescence Microscopy | Suspension Cells | 20 - 200 nM | 15 - 45 minutes | 37°C | [2][6] |

| Flow Cytometry | Various | 5 - 25 nM | 30 - 60 minutes | 37°C | [9] |

| Immunofluorescence (post-staining) | Adherent Cells | 500 nM | 30 minutes | 37°C | [5][10] |

Key Research Applications and Experimental Protocols

This compound is a versatile tool for a wide range of applications in basic research and drug development.

Assessment of Mitochondrial Health and Function

The initial accumulation of this compound is dependent on the mitochondrial membrane potential, a key indicator of mitochondrial health. A decrease in fluorescence intensity can signify mitochondrial depolarization, a hallmark of cellular stress and early-stage apoptosis.[1]

Experimental Protocol: Measuring Mitochondrial Membrane Potential Changes

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.

-

Staining: Prepare a fresh working solution of this compound in pre-warmed, serum-free cell culture medium at a final concentration of 20-200 nM.[2][6]

-

Incubation: Replace the culture medium with the staining solution and incubate the cells for 15-45 minutes at 37°C, protected from light.[2][6]

-

Washing: Gently wash the cells twice with pre-warmed culture medium.

-

Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Excitation: 630-650 nm, Emission: 660-680 nm).

-

Induction of Depolarization (Optional): To observe changes, treat cells with a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and acquire time-lapse images.

-

Analysis: Quantify the mean fluorescence intensity of mitochondria in treated versus untreated cells. A significant decrease in intensity indicates mitochondrial depolarization.

Studying Apoptosis: The Intrinsic Pathway

The intrinsic pathway of apoptosis is intricately linked to mitochondrial integrity. Pro-apoptotic signals lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and a drop in ΔΨm. This compound can be used to visualize these mitochondrial changes during apoptosis.

Caption: PINK1/Parkin-mediated mitophagy pathway.

Co-localization Studies

The far-red emission spectrum of this compound makes it an excellent choice for multi-color imaging experiments, as it minimizes spectral overlap with commonly used green and red fluorescent probes. [11]This allows for the simultaneous visualization of mitochondria and other cellular components or proteins.

Experimental Workflow: Co-localization with a GFP-tagged Protein

Caption: Co-localization experimental workflow.

Analysis of Mitochondrial Dynamics: Fission and Fusion

Mitochondria are highly dynamic organelles that constantly undergo fission (division) and fusion (merging). These processes are crucial for maintaining mitochondrial health, function, and distribution within the cell. This compound can be used in live-cell imaging to visualize and quantify these dynamic events.

Experimental Workflow: Mitochondrial Fission and Fusion Assay

Caption: Mitochondrial fission and fusion assay workflow.

Advantages and Limitations

Advantages:

-

High Specificity for Mitochondria: Accumulates specifically in mitochondria.

-

Fixable and Permeabilizable: The covalent binding allows for retention of the stain after fixation and permeabilization, enabling multiplexing with immunofluorescence. [5][10]* Far-Red Emission: Minimizes spectral overlap with other common fluorophores, making it ideal for multi-color imaging. [11]* Suitable for Live-Cell Imaging: Enables the study of dynamic mitochondrial processes in real-time.

Limitations:

-

Initial Dependence on Membrane Potential: While the stain is retained after covalent binding, the initial loading is dependent on ΔΨm. This can be a confounding factor when quantifying mitochondrial mass in cells with compromised mitochondrial health. [1]* Phototoxicity: Like all fluorescent probes, prolonged exposure to high-intensity light can induce phototoxicity and alter mitochondrial dynamics.

-

Potential for Altering Mitochondrial Function: At higher concentrations, some studies suggest that carbocyanine-based dyes may have off-target effects on mitochondrial metabolism.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of mitochondria in cellular physiology and pathology. Its robust staining characteristics, compatibility with various imaging modalities, and suitability for multi-color experiments make it a cornerstone of modern mitochondrial research. By understanding its mechanism, adhering to optimized protocols, and being mindful of its limitations, researchers can leverage the power of this probe to gain deeper insights into the intricate world of mitochondrial biology.

References

- 1. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 8. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM [sbsgenetech.com]

- 9. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]

An In-depth Technical Guide to Mitochondrial Dyes for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques for using fluorescent dyes to study mitochondria. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to select the appropriate dyes and protocols for their specific experimental needs, from basic research to high-throughput screening. We will delve into the mechanisms of action of common mitochondrial dyes, provide detailed experimental protocols, and offer insights into data interpretation and potential pitfalls.

Introduction: The Powerhouse in the Spotlight

Mitochondria are dynamic organelles that play a central role in cellular energy production, metabolism, signaling, and apoptosis.[1] Their functional state is a critical indicator of cell health, and mitochondrial dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Fluorescence microscopy, coupled with mitochondria-specific dyes, has become an indispensable tool for visualizing and quantifying various aspects of mitochondrial biology in living and fixed cells.

This guide will focus on the practical application of these powerful tools, enabling researchers to illuminate the intricate world of mitochondria with precision and confidence.

Mechanisms of Mitochondrial Staining

Mitochondrial dyes can be broadly categorized based on their mechanism of accumulation and their dependence on the mitochondrial membrane potential (ΔΨm). Understanding these mechanisms is crucial for selecting the right dye for a specific biological question.

2.1. Membrane Potential-Dependent Dyes

The inner mitochondrial membrane maintains a significant electrochemical gradient, with the mitochondrial matrix being negatively charged relative to the intermembrane space. This negative potential, typically around -140 to -180 mV, is the driving force for the accumulation of cationic (positively charged) fluorescent dyes.[3] The extent of dye accumulation is directly proportional to the magnitude of the ΔΨm, making these dyes excellent probes for mitochondrial health and function.[4] A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.[]

-

Rhodamines (Rhodamine 123, TMRM, TMRE): These are lipophilic, cationic dyes that readily sequester in active mitochondria.[6][] Their fluorescence intensity provides a quantitative measure of ΔΨm.[8]

-

JC-1: This unique ratiometric dye exhibits a potential-dependent shift in its fluorescence emission. In healthy cells with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[9] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[9] The ratio of red to green fluorescence provides a sensitive and quantitative measure of mitochondrial depolarization.[10]

-

MitoTracker Red CMXRos and Orange CMTMRos: These dyes belong to the rosamine family and accumulate in mitochondria based on membrane potential.[11] They also contain a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins, making them well-retained after fixation.[12][13]

2.2. Membrane Potential-Independent Dyes

Some applications, such as determining mitochondrial mass or visualizing mitochondrial morphology irrespective of their functional state, require dyes that are not dependent on ΔΨm.

-

MitoTracker Green FM: This dye accumulates in the mitochondrial matrix and is largely independent of the membrane potential.[13] It contains a thiol-reactive chloromethyl moiety that covalently attaches it to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization.[14] However, it is not suitable for staining cells that are already fixed.[15]

-

Nonyl Acridine Orange (NAO): This dye specifically binds to cardiolipin, a phospholipid unique to the inner mitochondrial membrane, providing a potential-independent measure of mitochondrial mass.[4]

Quantitative Data of Common Mitochondrial Dyes

The selection of a mitochondrial dye is often dictated by its spectral properties and compatibility with the available microscopy equipment. The following table summarizes the key photophysical properties of commonly used mitochondrial dyes.

| Dye | Type | Excitation (nm) | Emission (nm) | Quantum Yield | Fixable | Notes |

| Rhodamine 123 | Membrane Potential-Dependent | ~505[12] | ~529[16] | 0.90[12] | No[17] | Low cytotoxicity at working concentrations.[] |

| TMRM | Membrane Potential-Dependent | ~548[18] | ~573[18] | High | No[19] | Preferred for quantitative measurements of ΔΨm.[20] |

| TMRE | Membrane Potential-Dependent | ~549[18] | ~574[18] | High | No[19] | Similar to TMRM, used for quantitative ΔΨm measurements.[18] |

| JC-1 (Monomer) | Membrane Potential-Dependent (Ratiometric) | ~510[21] | ~527[21] | - | No[22] | Green fluorescence indicates low ΔΨm.[9] |

| JC-1 (J-aggregate) | Membrane Potential-Dependent (Ratiometric) | ~585[21] | ~590[21] | - | No[22] | Red fluorescence indicates high ΔΨm.[9] |

| MitoTracker Green FM | Membrane Potential-Independent | ~490[11] | ~516[11] | - | Yes (stain live, then fix)[23] | Good photostability.[13] Can stain mitochondria in fixed cells.[24] |

| MitoTracker Red CMXRos | Membrane Potential-Dependent | ~578[11] | ~598[11] | - | Yes[17] | Contains a thiol-reactive group for fixation.[13] |

| MitoTracker Orange CMTMRos | Membrane Potential-Dependent | ~551[25] | ~576[25] | - | Yes[9] | Contains a thiol-reactive group for fixation.[13] |

| MitoTracker Deep Red FM | Membrane Potential-Dependent | ~644[21] | ~665[21] | - | Yes[9] | Covalently binds to mitochondrial proteins.[21] |

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for using some of the most common mitochondrial dyes.

4.1. General Considerations

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may exhibit altered mitochondrial membrane potential, leading to misleading results.[6]

-

Dye Concentration: The optimal dye concentration should be determined empirically for each cell type and experimental condition to minimize cytotoxicity and artifacts.[23]

-

Incubation Time: Incubation times typically range from 15 to 60 minutes.[1]

-

Controls: Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization, such as treatment with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), is essential for validating assays that measure ΔΨm.[10][16] An unstained cell sample should be included to assess background fluorescence.[4]

-

Phototoxicity and Photobleaching: Minimize exposure of stained cells to excitation light to reduce phototoxicity and photobleaching, which can damage mitochondria and compromise data integrity.[19][26]

4.2. Protocol for Staining Adherent Cells with Rhodamine 123

-

Cell Preparation: Grow adherent cells on coverslips or in imaging-compatible plates to approximately 80% confluency.

-

Reagent Preparation:

-

Staining:

-

Washing:

-

Remove the staining solution and wash the cells twice with a pre-warmed medium.[16]

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope with filter sets appropriate for FITC or GFP (Excitation/Emission: ~507/529 nm).[16]

-

4.3. Protocol for Staining Suspension Cells with TMRM/TMRE

-

Cell Preparation: Harvest suspension cells and adjust the cell density to 1 x 10^6 cells/mL.

-

Reagent Preparation:

-

Staining:

-

Add the TMRM/TMRE working solution to the cell suspension.

-

Incubate for 15-20 minutes at 37°C, protected from light.[18]

-

-

Washing:

-

Analysis:

-

Analyze the cells by flow cytometry or fluorescence microscopy using appropriate filters (Excitation/Emission: ~549/574 nm for TMRE, ~548/573 nm for TMRM).[18]

-

4.4. Protocol for Ratiometric Imaging with JC-1

-

Cell Preparation: Plate adherent cells in a suitable imaging dish or prepare a suspension of non-adherent cells.

-

Reagent Preparation:

-

Staining:

-

Washing:

-

Wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS).[10]

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope, flow cytometer, or plate reader.

-

Measure green fluorescence (monomers) at Ex/Em = ~485/535 nm and red fluorescence (J-aggregates) at Ex/Em = ~560/595 nm.[10]

-

Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[10]

-

4.5. Protocol for Staining with MitoTracker Dyes (Live-Cell Imaging and Fixation)

-

Cell Preparation: Culture cells to the desired confluency.

-

Reagent Preparation:

-

Staining:

-

Remove the culture medium and add the pre-warmed staining solution.

-

Incubate for 15-45 minutes at 37°C.[23]

-

-

Washing and Imaging (Live Cells):

-

Replace the staining solution with a fresh, pre-warmed medium.[23]

-

Image the cells using the appropriate filter sets.

-

-

Fixation (Optional, for fixable MitoTracker dyes):

Visualizing Workflows and Pathways

Understanding the experimental logic and the underlying biological processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the use of mitochondrial dyes.

5.1. Experimental Workflow for Assessing Mitochondrial Membrane Potential

Caption: Workflow for measuring mitochondrial membrane potential.

5.2. Intrinsic (Mitochondrial) Pathway of Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. omlc.org [omlc.org]

- 4. resources.revvity.com [resources.revvity.com]

- 6. benchchem.com [benchchem.com]

- 8. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 9. emulatebio.com [emulatebio.com]

- 10. benchchem.com [benchchem.com]

- 11. MitoTracker | AAT Bioquest [aatbio.com]

- 12. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 13. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. apexbt.com [apexbt.com]

- 17. yeasenbio.com [yeasenbio.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]

- 20. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lumiprobe.com [lumiprobe.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. researchgate.net [researchgate.net]

- 26. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. file.medchemexpress.com [file.medchemexpress.com]

- 28. sc.edu [sc.edu]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to MitoTracker Deep Red FM: Properties, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and detailed experimental protocols for MitoTracker Deep Red FM, a fluorescent dye widely used for labeling mitochondria in living cells. The information is intended to assist researchers in designing and executing robust experiments for visualizing and analyzing mitochondrial morphology and function.

Core Chemical and Physical Properties

This compound is a cell-permeant, carbocyanine-based fluorescent probe specifically designed to label mitochondria in live cells.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 873315-86-7 | [2][3][4][5][6] |

| Molecular Formula | C₃₄H₃₆Cl₂N₂ | [2][4][5][7][8] |

| Molecular Weight | 543.57 g/mol | [4][5][6][7][9][10] |

| Excitation Maximum | ~644 nm | [2][3][4][6][7][10][11] |

| Emission Maximum | ~665 nm | [2][3][4][6][7][10][11] |

| Solubility | Soluble in DMSO | [2][10] |

| Appearance | Lyophilized solid | [9] |

| Storage | Store lyophilized solid at -20°C, desiccated and protected from light. Reconstituted solution in DMSO can be stored at -20°C for up to 2 weeks, protected from light. | [9] |

Mechanism of Action: A Two-Step Process

The selective labeling of mitochondria by this compound is a two-step process that depends on both the mitochondrial membrane potential and a subsequent covalent interaction.

-

Accumulation Driven by Membrane Potential: The dye passively diffuses across the plasma membrane of a live cell. Due to its lipophilic and cationic nature, it preferentially accumulates in the mitochondria, which have a large negative membrane potential maintained by the electron transport chain.[3][7]

-

Covalent Binding for Retention: this compound contains a mildly thiol-reactive chloromethyl group.[1][6][9] Once inside the mitochondrial matrix, this group reacts with free thiol groups on cysteine residues of mitochondrial proteins, forming a covalent bond.[2][3][5][10][11] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization, making it suitable for subsequent immunocytochemistry or other multiplexing applications.[9]

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Caption: Mechanism of this compound uptake and mitochondrial labeling.

Experimental Protocols

The following are generalized protocols for staining live cells with this compound for fluorescence microscopy and flow cytometry. Optimal conditions may vary depending on the cell type and experimental setup.

Stock Solution Preparation

To prepare a 1 mM stock solution, reconstitute the 50 µg of lyophilized this compound solid in 91.98 µL of high-quality, anhydrous DMSO.[9] Mix well until the solid is completely dissolved. The stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light.[2] Avoid repeated freeze-thaw cycles.[9]

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

This protocol is suitable for cells cultured on coverslips or in glass-bottom dishes.

Caption: Experimental workflow for staining adherent cells with this compound.

Detailed Steps:

-

Prepare Staining Solution: Dilute the 1 mM DMSO stock solution into pre-warmed (37°C) serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 20-200 nM.[2] The optimal concentration should be determined empirically for each cell type.

-

Cell Staining: Remove the culture medium from the cells and add the prepared staining solution, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator, protected from light.[2]

-

Wash: After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any unbound dye.[2]

-

Fixation (Optional): For experiments requiring fixation, after washing, you can fix the cells. This compound is well-retained after aldehyde fixation.[1][12] A common protocol is to incubate with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5 or far-red fluorescence (Excitation/Emission ~644/665 nm).

Staining Protocol for Suspension Cells (Flow Cytometry)

This protocol is designed for analyzing mitochondrial content in a population of cells.

Caption: Experimental workflow for staining suspension cells with this compound.

Detailed Steps:

-

Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes). Wash the cell pellet twice with PBS to remove any residual culture medium.

-

Cell Resuspension: Resuspend the cell pellet in pre-warmed (37°C) serum-free medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[2]

-

Staining: Add the 1 mM this compound stock solution to the cell suspension to achieve a final working concentration of 20-200 nM.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[2]

-

Wash: After incubation, wash the cells twice with PBS to remove the staining solution. Centrifuge at 300-400 x g for 5 minutes for each wash.

-

Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS containing 1-2% fetal bovine serum).

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 640 nm) and emission filter (e.g., 660/20 nm bandpass).[13]

Concluding Remarks

This compound is a versatile and robust fluorescent probe for labeling mitochondria in live cells. Its mechanism of action, which combines membrane potential-dependent accumulation with covalent binding, allows for stable and long-lasting mitochondrial staining that can withstand fixation and permeabilization. By following the detailed protocols provided in this guide, researchers can effectively utilize this tool to gain valuable insights into mitochondrial biology in various experimental contexts. As with any fluorescent probe, optimization of staining conditions for specific cell types and applications is recommended to achieve the best results.

References

- 1. MitoTracker® Deep Red FM, Mitochondrial Deep Red Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. adooq.com [adooq.com]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. This compound | CAS#:873315-86-7 | Chemsrc [chemsrc.com]

- 7. Mitochondrial Deep Red Fluorescence Staining Kit with Mito-Tracker Deep Red FM [sbsgenetech.com]

- 8. mitoTracker Deep Red 633 | C34H36Cl2N2 | CID 25195433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Invitrogen MitoTracker Dyes for Mitochondria Labeling this compound | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes: MitoTracker™ Deep Red FM for Live-Cell Imaging of Mitochondria

Introduction

MitoTracker™ Deep Red FM is a far-red, fluorescent dye used for labeling mitochondria in live cells.[1] This probe consists of a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to mitochondrial proteins, ensuring it is well-retained after fixation. The dye passively diffuses across the plasma membrane and accumulates in active mitochondria, a process dependent on the mitochondrial membrane potential.[2] Once accumulated, it reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming covalent bonds.[3] This property allows for long-term staining that is independent of membrane potential after the initial accumulation, making it an excellent tool for visualizing mitochondrial morphology, localization, and abundance in various experimental contexts, including those requiring sample fixation and permeabilization for subsequent immunofluorescence.[4][5]

Mechanism of Action

The staining process involves two key steps. Initially, the cell-permeant dye is drawn into the mitochondria due to the large membrane potential of active, respiring mitochondria.[6][2] Subsequently, the dye's chloromethyl group reacts with thiols on proteins within the mitochondrial matrix, covalently attaching the probe. This ensures the signal is retained even if the mitochondrial membrane potential is disrupted and allows for post-staining fixation and processing.[4]

Data Presentation

Quantitative data and key properties of MitoTracker™ Deep Red FM are summarized below for easy reference.

Table 1: Dye Properties & Specifications

| Property | Value | Source(s) |

| Excitation (Peak) | 644 nm | |

| Emission (Peak) | 665 nm | |

| Recommended Laser Line | 633 nm or 640 nm | [1][7][8] |

| Molecular Weight | ~543.58 g/mol | [4] |

| Solvent | High-quality anhydrous DMSO | [4][7] |

| Storage (Lyophilized) | -20°C, desiccated and protected from light | [4][9] |

| Storage (Stock Solution) | -20°C, protected from light (use within 2 weeks) | [4][10] |

Table 2: Recommended Staining Protocol Parameters

| Parameter | Recommended Range | Notes | Source(s) |

| Stock Solution Conc. | 1 mM | Dissolve 50 µg in ~92 µL of DMSO. | [7] |

| Working Conc. | 20 nM - 500 nM | Optimal concentration is cell-type dependent. | [7] |

| Incubation Time | 15 - 45 minutes | Longer times may be needed for certain cells. | [7][11][12] |

| Incubation Temp. | 37°C | Or optimal growth temperature for the cell line. | [2][12] |

| Staining Medium | Pre-warmed, serum-free medium or buffer (e.g., PBS) | Serum can reduce staining efficiency. | [2][7] |

| Washing Steps | 2-3 times with pre-warmed medium | Essential for reducing background fluorescence. | [4][9][12] |

Experimental Protocols

Reagent Preparation

1.1. Stock Solution (1 mM) To prepare a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 91.98 µL of high-quality, anhydrous DMSO.[4][10] Mix well by vortexing. It is recommended to store the stock solution in small aliquots at -20°C, protected from light, and to avoid repeated freeze-thaw cycles.[4][7] Once reconstituted in DMSO, the solution should be used within two weeks for optimal performance.[4][10]

1.2. Working Staining Solution On the day of the experiment, prepare a fresh working solution. Dilute the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration between 20 nM and 500 nM.[6][7] The optimal concentration varies by cell type and application and should be determined empirically. A starting concentration of 100-200 nM is often a good choice.[6][7]

Staining Protocol for Adherent Cells

-

Grow cells on sterile glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

When cells reach the desired confluency, remove the culture medium.

-

Wash the cells once with pre-warmed, serum-free medium or PBS.[12]

-

Add the prepared working staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with appropriate CO2.[7][12]

-

Remove the staining solution.

-

Wash the cells two to three times with fresh, pre-warmed medium or buffer to remove unbound dye and reduce background signal.[4][9]

-

Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.

-

The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells

-

Harvest cells by centrifugation (e.g., 400 g for 3-4 minutes).[6][7]

-

Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging between washes.[7]

-

Resuspend the cell pellet gently in the prepared working staining solution to a density of approximately 1x10⁶ cells/mL.[6][7]

-

Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][11]

-

Centrifuge the cells to pellet them and discard the staining solution.

-

Wash the cells by resuspending them in fresh, pre-warmed medium or buffer, followed by centrifugation. Repeat this wash step at least once.

-

Resuspend the final cell pellet in fresh medium or buffer for analysis.

-

Cells can now be analyzed by flow cytometry or mounted on a slide for fluorescence microscopy.[7]

(Optional) Fixation and Permeabilization

MitoTracker™ Deep Red FM is well-retained after fixation.[4] This allows for multiplexing with immunofluorescence.

-

After staining, wash the cells as described above.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature or with ice-cold 100% methanol for 15 minutes at -20°C.[4][2]

-

Wash the cells three times with PBS for 5 minutes each.[4]

-

If required for antibody staining, proceed with a permeabilization step (e.g., 0.2% Triton X-100 in PBS for 10 minutes).[11]

-

Proceed with subsequent immunocytochemistry protocols.

Visualizations

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. emulatebio.com [emulatebio.com]

- 3. adooq.com [adooq.com]

- 4. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. immune-system-research.com [immune-system-research.com]

- 6. MitoTracker Deep Red FM_TargetMol [targetmol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]

- 9. Mitochondrium labeling protocol for live-cell applications [abberior.rocks]

- 10. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for MitoTracker Deep Red FM Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

MitoTracker Deep Red FM is a far-red fluorescent dye that selectively stains mitochondria in live cells. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential. A key feature of this dye is its mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization, making it a valuable tool for a wide range of applications in cellular biology and drug development.[1][2] This document provides a comprehensive guide to the use of this compound, including detailed protocols for staining, fixation, and imaging, as well as troubleshooting tips and quantitative data.

Physicochemical and Spectral Properties

This compound exhibits excitation and emission maxima in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from cellular components.

| Property | Value | Reference |

| Excitation Maximum | ~644 nm | [3][4] |

| Emission Maximum | ~665 nm | [3][4] |

| Recommended Excitation Laser | 633 nm or 640 nm | [4][5] |

| Recommended Emission Filter | 660/20 nm bandpass | [4] |

| Molecular Weight | 543.57 g/mol | [3] |

| Solvent | DMSO | [3] |

Mechanism of Action

The staining process of this compound involves a two-step mechanism. Initially, the cell-permeant dye passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells, driven by the negative mitochondrial membrane potential. Subsequently, the dye's chloromethyl group reacts with free thiol groups on mitochondrial proteins, forming covalent bonds. This covalent attachment ensures that the dye is well-retained within the mitochondria, even after fixation and permeabilization procedures that can cause other mitochondrial dyes to leak out.

Caption: Mechanism of this compound Staining.

Experimental Protocols

Reagent Preparation

1. Stock Solution (1 mM):

-

This compound is typically supplied as a lyophilized solid.

-

To create a 1 mM stock solution, dissolve 50 µg of the dye in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[3]

-

Mix thoroughly by vortexing.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. When stored correctly, the DMSO stock solution is stable for up to 6 months.

2. Working Solution (20-500 nM):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution in a suitable buffer or pre-warmed serum-free culture medium to the desired final concentration. A typical working concentration range is 20-500 nM.[3] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically. For flow cytometry applications, lower concentrations (e.g., 15 nM) may be sufficient.[1]

Staining Protocol for Adherent Cells

Caption: Workflow for Staining Adherent Cells.

-

Cell Preparation: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Staining: a. Remove the culture medium. b. Add the pre-warmed this compound working solution to the cells. c. Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Washing: a. Remove the staining solution. b. Wash the cells twice with a pre-warmed, serum-free culture medium or phosphate-buffered saline (PBS).

-

Imaging (Live Cells): For live-cell imaging, mount the coverslip and proceed with observation under a fluorescence microscope using the appropriate filter sets.

-

Fixation (Optional): For fixed-cell imaging, proceed immediately to the fixation protocol.

Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest suspension cells and centrifuge at 400 x g for 3-4 minutes.

-

Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again. Repeat this wash step.

-

Staining: a. Resuspend the cell pellet in the pre-warmed this compound working solution. b. Incubate the cells for 15-45 minutes at 37°C, protected from light.

-

Washing: a. Centrifuge the stained cells at 400 x g for 3-4 minutes. b. Discard the supernatant and resuspend the cells in fresh, pre-warmed, serum-free medium or PBS. Repeat this wash step.

-

Imaging/Analysis: The cells are now ready for live-cell imaging or analysis by flow cytometry. For fixed-cell applications, proceed to the fixation protocol.

Fixation Protocols

The choice of fixative is critical for preserving the mitochondrial staining pattern of this compound. While the dye is designed to be fixable, improper fixation can lead to a diffuse, non-specific signal.

Recommended Method: Methanol Fixation Several sources suggest that methanol fixation provides better retention of the localized mitochondrial signal compared to paraformaldehyde (PFA).[2]

-

After staining and washing, remove the buffer.

-

Add ice-cold 100% methanol to the cells.

-

Incubate for 15 minutes at -20°C.

-

Remove the methanol and wash the cells three times with PBS for 5 minutes each.

-

The cells are now ready for permeabilization (if needed for subsequent immunostaining) and imaging.

Alternative Method: Paraformaldehyde (PFA) Fixation While some protocols suggest PFA fixation, there are reports of it causing a diffuse signal.[6][7] If PFA must be used, careful optimization is required.

-

After staining and washing, remove the buffer.

-

Add 4% PFA in PBS to the cells.

-

Incubate for 15 minutes at room temperature.

-

Remove the PFA and wash the cells three times with PBS for 5 minutes each.

Note: If a diffuse signal is observed with PFA, consider reducing the fixation time or trying the methanol fixation protocol.

Data Presentation

The fluorescence intensity of this compound is dependent on the dye concentration. The following table summarizes the effect of dye concentration on the median fluorescence intensity (MFI) in CD4+ T cells, as determined by flow cytometry.[1][8]

| Dye Concentration (nM) | Median Fluorescence Intensity (MFI) (Arbitrary Units) |

| 5 | ~1000 |

| 10 | ~2000 |

| 15 | ~3000 |

| 20 | ~4000 |

| 25 | ~5000 |

Data is representative and may vary between cell types and instrument settings.[1][8]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Diffuse, non-specific staining | - Dye concentration is too high.- Improper fixation (especially with PFA).- Cells are unhealthy or dying. | - Titrate the dye concentration to determine the optimal lower concentration.- Use the recommended methanol fixation protocol.- Ensure cells are healthy and viable before staining. |

| Weak or no signal | - Dye concentration is too low.- Insufficient incubation time.- Loss of mitochondrial membrane potential.- Incorrect filter sets for imaging. | - Increase the dye concentration.- Increase the incubation time.- Use a positive control for mitochondrial membrane potential.- Verify the excitation and emission filters match the dye's spectra. |

| High background fluorescence | - Incomplete washing after staining.- Presence of serum in the staining medium. | - Increase the number and duration of wash steps.- Use serum-free medium for the staining and washing steps. |

| Signal loss after fixation | - Use of an inappropriate fixative. | - Switch to the recommended methanol fixation protocol. Alcohol-based fixatives can extract membranes, so optimization is key.[6] |

Mandatory Visualization

Caption: Logical Flow of this compound Staining.

References

- 1. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Cytometry using MitoTracker Deep Red FM

For Researchers, Scientists, and Drug Development Professionals

Introduction